[2,2-Dimethyl-3-(methylamino)propyl](methyl)amine dihydrochloride
Overview
Description
[2,2-Dimethyl-3-(methylamino)propyl](methyl)amine dihydrochloride is a useful research compound. Its molecular formula is C7H20Cl2N2 and its molecular weight is 203.15 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Amines, such as “2,2-Dimethyl-3-(methylamino)propylamine dihydrochloride”, often interact with various biological targets, including receptors, enzymes, and ion channels. The specific target would depend on the structure of the compound and the biological system in which it is introduced .
Mode of Action
The interaction of amines with their targets often involves the formation of ionic or hydrogen bonds. The amine group (-NH2) can act as a base, accepting a proton and forming a bond with a complementary acidic site on the target .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on its target. For example, if the compound targets a receptor involved in a signaling pathway, it could potentially alter the signal transduction and subsequent cellular responses .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Amines are often basic and can be protonated, which may affect their absorption and distribution. Metabolism of amines often involves reactions such as oxidation, reduction, and conjugation .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biological target and pathway affected. This could range from changes in cellular metabolism to alterations in cell signaling and function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For example, the protonation state of amines can change with pH, which can affect their interaction with targets .
Biochemical Analysis
Biochemical Properties
2,2-Dimethyl-3-(methylamino)propylamine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor in enzymatic reactions, influencing the activity of specific enzymes. The nature of these interactions can vary, but they often involve binding to active sites or altering the conformation of the enzyme, thereby affecting its function .
Cellular Effects
The effects of 2,2-Dimethyl-3-(methylamino)propylamine dihydrochloride on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate the activity of signaling molecules, leading to changes in cellular responses. Additionally, it can affect the expression of certain genes, thereby altering the production of proteins and other cellular components .
Molecular Mechanism
At the molecular level, 2,2-Dimethyl-3-(methylamino)propylamine dihydrochloride exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding can result in changes in gene expression, either by directly interacting with DNA or by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2-Dimethyl-3-(methylamino)propylamine dihydrochloride can change over time. The stability and degradation of the compound are important factors to consider. Over time, the compound may degrade, leading to a decrease in its activity. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 2,2-Dimethyl-3-(methylamino)propylamine dihydrochloride vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in physiological and biochemical parameters. Toxic or adverse effects may be observed at high doses, indicating a threshold beyond which the compound becomes harmful .
Metabolic Pathways
2,2-Dimethyl-3-(methylamino)propylamine dihydrochloride is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the production and utilization of key metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2,2-Dimethyl-3-(methylamino)propylamine dihydrochloride within cells and tissues are crucial for its activity. The compound may be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Its localization and accumulation within certain tissues can influence its overall effects on cellular function .
Subcellular Localization
The subcellular localization of 2,2-Dimethyl-3-(methylamino)propylamine dihydrochloride is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell, where it can exert its effects. Targeting signals or post-translational modifications may play a role in directing the compound to its site of action .
Properties
IUPAC Name |
N,N',2,2-tetramethylpropane-1,3-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2.2ClH/c1-7(2,5-8-3)6-9-4;;/h8-9H,5-6H2,1-4H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBCUILZAISAMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC)CNC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H20Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.